molecular formula C19H26ClNO3 B12169422 3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

Cat. No.: B12169422
M. Wt: 351.9 g/mol
InChI Key: FEJKVYVUIMHYSZ-UHFFFAOYSA-N
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Description

3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted chromen-2-one derivatives and piperidine derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Hydrolysis: To introduce hydroxyl groups.

    Alkylation: To introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.

    Flavonoids: Known for their antioxidant and anti-inflammatory properties.

Uniqueness

3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride

InChI

InChI=1S/C19H25NO3.ClH/c1-4-14-13(3)15-7-8-17(21)16(18(15)23-19(14)22)11-20-9-5-6-12(2)10-20;/h7-8,12,21H,4-6,9-11H2,1-3H3;1H

InChI Key

FEJKVYVUIMHYSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCC(C3)C)OC1=O)C.Cl

Origin of Product

United States

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